2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and 4-chlorophenyl groups. The final step involves the addition of the pyrrolidin-1-yl group to the ethanone backbone. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or oxazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Similar in structure but with different functional groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which is a common scaffold in medicinal chemistry.
Uniqueness
The uniqueness of 2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19ClN2O4S2 |
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Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-16-10-8-15(9-11-16)19-23-20(30(26,27)17-6-2-1-3-7-17)21(28-19)29-14-18(25)24-12-4-5-13-24/h1-3,6-11H,4-5,12-14H2 |
InChI Key |
VDAFVBAGEFEUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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